molecular formula C10H14N2 B074713 Butan-2-one phenylhydrazone CAS No. 1129-62-0

Butan-2-one phenylhydrazone

Cat. No. B074713
CAS RN: 1129-62-0
M. Wt: 162.23 g/mol
InChI Key: BPAJPMUNAALLEK-UHFFFAOYSA-N
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Description

“Butan-2-one phenylhydrazone” is a chemical compound with the molecular formula C10H14N2 . It has an average mass of 162.232 Da and a monoisotopic mass of 162.115692 Da .


Molecular Structure Analysis

The molecular structure of “Butan-2-one phenylhydrazone” includes a total of 26 bonds, 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 hydrazone . In known phenylhydrazones, there is an inverse relationship between Ar–NH and N–N bond lengths, and a direct relationship between Ar–N (H) and N C bond lengths .


Physical And Chemical Properties Analysis

“Butan-2-one phenylhydrazone” has a density of 0.9±0.1 g/cm3, a boiling point of 245.1±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.2±3.0 kJ/mol and a flash point of 102.0±22.6 °C . The index of refraction is 1.512, and the molar refractivity is 51.8±0.5 cm3 .

Scientific Research Applications

  • Antioxidant Properties : Oxime 3-(phenylhydrazono) butan-2-one has demonstrated potential as an antioxidant compound. It showed effectiveness in reducing hydrogen peroxide-induced lipid peroxidation and lipoperoxidation induced by malonate and iron (Fe2+) in vitro. The compound did not exhibit toxicity signs in vivo in mice, suggesting its potential as a safe drug for further studies (Puntel et al., 2008).

  • Skin Whitening Properties : 4-(Phenylsulfanyl)butan-2-one has been identified as a compound with skin whitening properties. It inhibits melanin production and melanosome maturation, demonstrating low cytotoxicity on melanoma cells and normal human cells. It also reduces the protein expressions of melanin synthesis-related proteins, suggesting its significance in medical cosmetology (Wu et al., 2015).

  • Antimicrobial and Anticancer Activities : 2-Pyrazoline derivatives of 1-(4,5-dihydro-5-phenyl-3-diphenylpyrazol-1-yl)butan-1-one have shown promise in antimicrobial and anticancer activities. These derivatives were evaluated for their binding affinity with bacterial and breast cancer proteins, demonstrating potential for therapeutic applications (Rathinamanivannan et al., 2019).

  • Neuroprotective Effect : The coral-related compound 4-(Phenylsulfanyl)butan-2-one has shown neuroprotective effects in a rat model with optic nerve crush. It protected retinal ganglion cells, preserved visual function, and demonstrated anti-apoptotic properties and attenuation of inflammatory responses (Chien et al., 2016).

properties

IUPAC Name

N-(butan-2-ylideneamino)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-3-9(2)11-12-10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAJPMUNAALLEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC1=CC=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859583
Record name 1-(Butan-2-ylidene)-2-phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butan-2-one phenylhydrazone

CAS RN

1129-62-0
Record name 2-Butanone, 2-phenylhydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1129-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanone, 2-phenylhydrazone
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butan-2-one phenylhydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.139
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Baccolini, G Bartoli, E Marotta… - Journal of the Chemical …, 1983 - pubs.rsc.org
… In a similar manner the reaction between butan-2-one phenylhydrazone (lg) and PCIJ in methylene dichloride solution afforded the product (2g) (74%) after 4 h at room temperature. …
Number of citations: 16 pubs.rsc.org
G Baccolini, R Dalpozzo, E Errani - Tetrahedron, 1987 - Elsevier
… the formation of some of the above hypothesized intermediates carrying out the reaction of butan-2-one phenylhydrazone (la. RC=RJ=Me) with PC13. In fact, this reaction is reported to …
Number of citations: 25 www.sciencedirect.com
BAJ Clark, J Parrick, PJ West, AH Kelly - Journal of the Chemical …, 1970 - pubs.rsc.org
… indolisation of the model compound 4,4-dimethoxybutan-2-one phenylhydrazone to 3,3-bisdimethoxymethyl-2-formylindole. The only product isolated was 3-methyl-l-phenylpyrazole …
Number of citations: 12 pubs.rsc.org

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